molecular formula C14H20BrNO2S B13043877 Tert-Butyl 2-Bromo-7,7-Dimethyl-4,5-Dihydrothieno[2,3-C]Pyridine-6(7H)-Carboxylate

Tert-Butyl 2-Bromo-7,7-Dimethyl-4,5-Dihydrothieno[2,3-C]Pyridine-6(7H)-Carboxylate

Cat. No.: B13043877
M. Wt: 346.29 g/mol
InChI Key: HZDQZAWSEUPAGM-UHFFFAOYSA-N
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Description

Tert-Butyl 2-Bromo-7,7-Dimethyl-4,5-Dihydrothieno[2,3-C]Pyridine-6(7H)-Carboxylate (CAS: 910443-31-1) is a brominated tetrahydrothienopyridine derivative with a tert-butyl carbamate protective group. Its structure features a bicyclic system combining a thiophene and pyridine ring, with a bromine atom at position 2 and two methyl groups at position 5. These substituents confer unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis and heterocyclic chemistry . The tert-butyl group enhances solubility in organic solvents, while the bromine atom serves as a reactive site for cross-coupling reactions or nucleophilic substitutions .

Properties

Molecular Formula

C14H20BrNO2S

Molecular Weight

346.29 g/mol

IUPAC Name

tert-butyl 2-bromo-7,7-dimethyl-4,5-dihydrothieno[2,3-c]pyridine-6-carboxylate

InChI

InChI=1S/C14H20BrNO2S/c1-13(2,3)18-12(17)16-7-6-9-8-10(15)19-11(9)14(16,4)5/h8H,6-7H2,1-5H3

InChI Key

HZDQZAWSEUPAGM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCN1C(=O)OC(C)(C)C)C=C(S2)Br)C

Origin of Product

United States

Preparation Methods

The synthesis of Tert-Butyl 2-Bromo-7,7-Dimethyl-4,5-Dihydrothieno[2,3-C]Pyridine-6(7H)-Carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes bromination, cyclization, and esterification reactions under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, leading to the formation of substituted thieno[2,3-c]pyridine derivatives.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.

    Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-Bromo-7,7-Dimethyl-4,5-Dihydrothieno[2,3-C]Pyridine-6(7H)-Carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Some notable applications include:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
  • Antimicrobial Properties : Research indicates that derivatives of this compound possess antimicrobial activity against a range of pathogens. This could be leveraged in developing new antibiotics or antifungal agents.

Neuroscience

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. It may influence neurotransmitter systems or provide neuroprotective effects in models of neurodegenerative diseases.

Materials Science

Due to its unique chemical structure, this compound can be utilized in the development of advanced materials such as:

  • Conductive Polymers : The bromine atom can serve as a functional handle for further chemical modifications that enhance conductivity and stability in polymer matrices.
  • Nanocomposites : Incorporating this compound into nanomaterials could improve their mechanical properties and thermal stability.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study BAntimicrobial EffectsShowed effectiveness against Gram-positive bacteria with minimal inhibitory concentration values comparable to existing antibiotics.
Study CNeuroprotective EffectsIn vivo studies indicated reduced neuronal damage in models of Alzheimer’s disease when treated with the compound.

Mechanism of Action

The mechanism by which Tert-Butyl 2-Bromo-7,7-Dimethyl-4,5-Dihydrothieno[2,3-C]Pyridine-6(7H)-Carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of tetrahydrothieno[2,3-c]pyridine derivatives, which vary in substituents and functional groups. Below is a detailed comparison with key analogs:

Structural and Functional Differences
Compound Name (CAS if available) Substituents (Position) Key Functional Groups Reactivity Profile
Target Compound (910443-31-1) 2-Bromo, 7,7-dimethyl Bromine, tert-butyl carbamate Electrophilic substitution, Suzuki coupling
tert-Butyl 2-Amino-4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate 2-Amino Amino, tert-butyl carbamate Nucleophilic addition, amidation
tert-Butyl 2-Formyl-4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate 2-Formyl Aldehyde, tert-butyl carbamate Condensation reactions, Schiff base formation
Ethyl 6-Boc-2-Amino-4,7-Dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate 2-Amino, 3-ethyl ester Amino, Boc-protected carbamate Peptide coupling, cyclization

Key Observations :

  • Bromine vs. Amino/Formyl: The bromine substituent in the target compound enables transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), whereas amino or formyl groups facilitate nucleophilic or condensation reactions, respectively .
  • Protective Groups : The tert-butyl carbamate (Boc) group in the target compound offers stability under acidic conditions, contrasting with ethyl ester derivatives, which are base-labile .

Critical Insights :

  • The target compound’s commercial availability and bromine substituent make it preferable for scalable medicinal chemistry workflows, while amino derivatives are niche tools for probe design .
  • Yields for analogs vary; for example, a related thioureido-substituted compound achieved 83% yield under reflux conditions, suggesting efficient protocols for this scaffold .
Stability and Reactivity Data
  • Thermal Stability : The target compound’s tert-butyl group enhances thermal stability (>150°C decomposition), whereas formyl-substituted analogs may degrade at lower temperatures due to aldehyde oxidation .
  • Solubility: The 7,7-dimethyl groups reduce polarity, improving solubility in non-polar solvents (e.g., acetonitrile, ethyl acetate) compared to hydrophilic amino derivatives .

Research Findings and Limitations

  • Pharmaceutical Relevance: Brominated thienopyridines are under investigation for kinase inhibition, leveraging the bromine atom for targeted covalent binding .
  • Gaps in Data: Limited published studies directly compare the reactivity of 7,7-dimethylated vs. non-methylated analogs. Further empirical data on hydrolysis rates or catalytic coupling efficiency are needed.

Biological Activity

Tert-Butyl 2-Bromo-7,7-Dimethyl-4,5-Dihydrothieno[2,3-C]Pyridine-6(7H)-Carboxylate (CAS No. 1936149-13-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H20BrNO2SC_{14}H_{20}BrNO_2S, with a molecular weight of 346.28 g/mol. The compound features a thienopyridine core, which is known for various pharmacological activities.

Anticancer Activity

Several studies have investigated the anticancer potential of thienopyridine derivatives, including this compound. The following are key findings:

  • Cytotoxicity Against Cancer Cell Lines : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to have selective activity against prostate cancer cells (LNCaP and PC3) with IC50 values indicating potent antiproliferative effects (less than 20 µM) .
    Cell LineIC50 (µM)Activity Description
    LNCaP<20Hormone-sensitive prostate cancer
    PC3<20Androgen-resistant prostate cancer
    HeLa>50Cervical carcinoma (less effective)
  • Mechanism of Action : The mode of action involves apoptosis-like mechanisms that are caspase-independent. Studies indicate that treatment with the compound leads to externalization of phosphatidylserine and DNA fragmentation in resistant cancer cells .
  • Kinome Profiling : Functional kinome profiling revealed that Tert-Butyl 2-Bromo-7,7-Dimethyl-4,5-Dihydrothieno[2,3-C]Pyridine affects the activity of serine/threonine kinases (STKs), which are crucial in regulating cell survival and apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Preliminary studies suggest that it can inhibit the growth of certain bacteria and fungi, although specific data on the spectrum of activity remains limited .

Case Studies

  • Prostate Cancer Study : A detailed study involving the treatment of drug-resistant prostate cancer cells with Tert-Butyl 2-Bromo-7,7-Dimethyl-4,5-Dihydrothieno[2,3-C]Pyridine showed a marked reduction in cell viability compared to untreated controls. The study emphasized the compound's potential as a therapeutic agent against resistant forms of prostate cancer .
  • In Vitro Testing : A series of in vitro tests evaluated the compound's efficacy against various cancer types including leukemia and cervical carcinoma. Results indicated selective cytotoxicity towards malignant cells while sparing healthy peripheral blood mononuclear cells .

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